molecular formula C19H23BrN4O2 B7635332 1-[1-(4-bromo-1H-indole-2-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide

1-[1-(4-bromo-1H-indole-2-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide

Cat. No. B7635332
M. Wt: 419.3 g/mol
InChI Key: JYHNNKGDGIFQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-bromo-1H-indole-2-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound is also known as BRD 4770 and is a potent inhibitor of the protein bromodomain-containing protein 4 (BRD4).

Mechanism of Action

BRD 4770 works by binding to the bromodomain of BRD4, which prevents it from interacting with acetylated histones. This, in turn, leads to the inhibition of transcriptional elongation and the downregulation of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
BRD 4770 has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It has been found to induce cell cycle arrest and apoptosis, inhibit the expression of anti-apoptotic proteins, and reduce the levels of cytokines and chemokines involved in cancer progression.

Advantages and Limitations for Lab Experiments

One of the major advantages of BRD 4770 is its high potency and specificity towards BRD4. This makes it an ideal tool for studying the role of BRD4 in various biological processes. However, one of the limitations of using BRD 4770 is its poor solubility in water, which can limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for the use of BRD 4770 in scientific research. One of the most promising areas of research is the development of BRD 4770-based therapies for cancer treatment. Additionally, BRD 4770 could be used as a tool for studying the role of BRD4 in other diseases, such as inflammation and cardiovascular disease. Further research is needed to fully understand the potential applications of BRD 4770 in various fields of scientific research.

Synthesis Methods

The synthesis of BRD 4770 involves the reaction of 4-bromo-1H-indole-2-carboxylic acid with piperidine-4-carboxylic acid followed by coupling with N-BOC-protected pyrrolidine-2-carboxylic acid. The final product is obtained after deprotection of the BOC group.

Scientific Research Applications

BRD 4770 has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of cancer cells by blocking the activity of BRD4, which is known to play a crucial role in the regulation of gene expression. BRD 4770 has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

1-[1-(4-bromo-1H-indole-2-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4O2/c20-14-3-1-4-15-13(14)11-16(22-15)19(26)23-9-6-12(7-10-23)24-8-2-5-17(24)18(21)25/h1,3-4,11-12,17,22H,2,5-10H2,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHNNKGDGIFQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC=C4Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-bromo-1H-indole-2-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide

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